molecular formula C16H13NO B1610465 Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate CAS No. 1375064-64-4

Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate

Cat. No.: B1610465
CAS No.: 1375064-64-4
M. Wt: 235.28 g/mol
InChI Key: XMNFKVLKFQTJCA-UHFFFAOYSA-N
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Description

Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate is a useful research compound. Its molecular formula is C16H13NO and its molecular weight is 235.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of α-Aminopyrrole Derivatives

Research led by E. Galenko et al. (2019) developed a synthesis method for methyl 5-aminopyrrole-3-carboxylates starting from 4-methyleneisoxazol-3-ones. This method involves a domino process including reductive isoxazole ring-opening and pyrrole-containing product formation through intra/intermolecular azo coupling, showcasing the reactivity of diazo compounds and carbenes under photolysis (Galenko et al., 2019).

Facilitating Highly Functionalized Isoxazoles

J. G. Ruano et al. (2005) discussed the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates through a domino 1,3-dipolar cycloaddition and elimination process. This scaffold is pivotal for generating highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles (Ruano, Fajardo, & Martín, 2005).

Pd-Catalyzed γ-C(sp(3))-H Bond Activation

A study by K. Pasunooti et al. (2015) utilized derivatives of methyl 5-(2-Pyridyl)isoxazole-3-carboxylate for Pd-catalyzed γ-C(sp(3))-H bond activation in α-aminobutanoic acid derivatives, leading to the efficient synthesis of various γ-substituted non-natural amino acids. This highlights the compound's role in facilitating selective and efficient arylation and alkylation (Pasunooti et al., 2015).

Synthesis of Comenic Acid Derivatives

A. Kletskov et al. (2018) synthesized derivatives containing isoxazole and isothiazole moieties starting from methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate. These derivatives demonstrated a synergetic effect with the antitumor drug Temobel during bioassays, suggesting their potential in enhancing chemotherapy treatments for brain tumors (Kletskov et al., 2018).

Pyrolysis of Isoxazole

Cláudio M. Nunes et al. (2011) explored the pyrolysis of isoxazole and its derivatives, identifying primary products and elucidating the role of carbonyl-vinylnitrenes in rearrangements. This study contributes to our understanding of isoxazole's thermal behavior and its implications for chemical synthesis processes (Nunes et al., 2011).

Properties

IUPAC Name

phenyl(quinolin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c18-16(12-6-2-1-3-7-12)14-10-13-8-4-5-9-15(13)17-11-14/h1-11,16,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNFKVLKFQTJCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC3=CC=CC=C3N=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80478026
Record name (Phenyl)(3-quinolyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80478026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375064-64-4
Record name (Phenyl)(3-quinolyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80478026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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